molecular formula C12H8N2S3 B14644367 3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione CAS No. 52624-91-6

3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione

Cat. No.: B14644367
CAS No.: 52624-91-6
M. Wt: 276.4 g/mol
InChI Key: FSMQRCXTLKGTTA-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic compound that features a naphthalene ring fused to a thiadiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of naphthalene derivatives with thiadiazolidine precursors under specific conditions. One common method involves the cyclization of naphthalene-1-thiol with thiocarbonyl compounds in the presence of a base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the naphthalene ring .

Scientific Research Applications

3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione is unique due to the combination of the naphthalene and thiadiazolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

52624-91-6

Molecular Formula

C12H8N2S3

Molecular Weight

276.4 g/mol

IUPAC Name

3-naphthalen-1-yl-1,3,4-thiadiazolidine-2,5-dithione

InChI

InChI=1S/C12H8N2S3/c15-11-13-14(12(16)17-11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,13,15)

InChI Key

FSMQRCXTLKGTTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=S)SC(=S)N3

Origin of Product

United States

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